Ethyl (allylamino)acetate Ethyl (allylamino)acetate
Brand Name: Vulcanchem
CAS No.: 3182-79-4
VCID: VC2358880
InChI: InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3
SMILES: CCOC(=O)CNCC=C
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

Ethyl (allylamino)acetate

CAS No.: 3182-79-4

Cat. No.: VC2358880

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (allylamino)acetate - 3182-79-4

Specification

CAS No. 3182-79-4
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name ethyl 2-(prop-2-enylamino)acetate
Standard InChI InChI=1S/C7H13NO2/c1-3-5-8-6-7(9)10-4-2/h3,8H,1,4-6H2,2H3
Standard InChI Key JZXVIASGAMNRDD-UHFFFAOYSA-N
SMILES CCOC(=O)CNCC=C
Canonical SMILES CCOC(=O)CNCC=C

Introduction

Structural Characteristics and Properties

Ethyl (allylamino)acetate has the molecular formula C7H13NO2 and can be structurally represented as CH2=CHCH2-NH-CH2-COO-CH2CH3. It consists of three key functional groups: an allyl group (CH2=CHCH2-), a secondary amine (-NH-), and an ethyl ester (-COO-CH2CH3). This arrangement provides multiple reactive sites that contribute to its chemical versatility.

Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be inferred:

PropertyValueBasis for Estimation
Molecular Weight143.18 g/molCalculated from molecular formula
Physical StateColorless to pale yellow liquid at room temperatureBased on similar amino esters
SolubilityLimited in water, good in organic solventsBased on amino ester solubility patterns
Boiling PointApproximately 210-240°C (at atmospheric pressure)Extrapolated from similar esters
DensityApproximately 0.9-1.0 g/mLTypical range for similar organic esters

The compound's structure bears similarities to ethyl 2-(allyl(methyl)amino)acetate, which has been investigated in reaction studies with benzyne . The reactivity of ethyl (allylamino)acetate is largely determined by its functional groups, particularly the allyl moiety which contains a carbon-carbon double bond that can participate in various addition reactions.

Synthesis MethodAdvantagesLimitationsPotential Yield
Glycine Ethyl Ester AlkylationDirect approach, fewer stepsPotential for over-alkylation45-65%
Allylamine with Ethyl BromoacetateSimple reagents, controlled reactionRequires excess amine or base50-70%
Modified Oxalate ApproachGood for scale-upRequires phase-transfer catalyst35-45%

Chemical Reactivity and Transformations

The chemical behavior of ethyl (allylamino)acetate is governed by its three main functional groups, each capable of undergoing characteristic reactions:

Allyl Group Reactivity

The carbon-carbon double bond in the allyl group can participate in various addition reactions:

  • Hydrogenation to yield ethyl (propylamino)acetate

  • Epoxidation with peroxides to form oxirane derivatives

  • Halogenation to produce halogenated derivatives

  • Hydroboration-oxidation to introduce hydroxyl groups

  • Dihydroxylation with osmium tetroxide or potassium permanganate

Amine Group Transformations

The secondary amine functionality can undergo:

  • N-acylation to form amides

  • N-alkylation to form tertiary amines, such as ethyl 2-(allyl(methyl)amino)acetate

  • Oxidation to form nitrogen-containing derivatives

  • Reactions with carbonyl compounds to form imines or enamines

Ester Group Reactions

The ethyl ester moiety can be transformed through:

  • Hydrolysis to form (allylamino)acetic acid

  • Transesterification to produce other esters

  • Reduction with reducing agents like lithium aluminum hydride to form alcohols

  • Amidation reactions with amines to form amides

In synthetic contexts, ethyl (allylamino)acetate has potential utility in cascade reactions similar to those observed with ethyl 2-(allyl(methyl)amino)acetate, which undergoes rearrangement when reacted with benzyne .

Applications and Significance

Synthetic Applications

Ethyl (allylamino)acetate represents a valuable building block in organic synthesis due to its multifunctional nature:

  • Intermediate in the preparation of amino acid derivatives

  • Precursor for heterocyclic compound synthesis

  • Building block for peptide-like structures

  • Component in multicomponent reactions

The compound shares structural similarities with other amino esters that have been utilized in the preparation of various biologically relevant compounds.

Research Applications

In research contexts, ethyl (allylamino)acetate could serve as:

  • Model compound for studying amino ester reactivity

  • Substrate for investigating selective transformations of multifunctional molecules

  • Precursor in combinatorial chemistry approaches

  • Tool for developing new synthetic methodologies

Comparative Analysis with Related Compounds

Understanding ethyl (allylamino)acetate in the context of similar compounds provides valuable insights into its potential properties and applications:

CompoundStructural ComparisonKey DifferencesNotable Properties
Ethyl 2-(allyl(methyl)amino)acetateAdditional methyl on nitrogenTertiary vs. secondary amineParticipates in benzyne-cascade reactions
Ethyl (allylamino)(oxo)acetateContains additional oxo groupMore electrophilic carbonylUsed in synthesis of bioactive compounds
Ethyl (ethylamino)(oxo)acetateEthyl instead of allyl groupLess reactive, no double bondSynthesized with 41.3% yield
Ethyl {4-[(allylamino)sulfonyl]phenoxy}acetateMore complex structureContains sulfonyl and phenoxy groupsHigher molecular weight (299.34 g/mol)
Ethyl (benzhydryl-amino)-acetateBenzhydryl instead of allylMore sterically hindered amineUsed in peptide chemistry

This comparative analysis highlights how subtle structural variations can significantly impact chemical reactivity, physical properties, and potential applications of amino esters.

Analytical Characterization

Based on related compounds, the following analytical characteristics would be expected for ethyl (allylamino)acetate:

Spectroscopic Identification

NMR Spectroscopy: The 1H NMR spectrum would likely show characteristic signals including:

  • Vinyl protons of the allyl group (δ ~5.0-6.0 ppm)

  • Allyl methylene protons (δ ~3.8-4.0 ppm)

  • N-CH2 protons (δ ~3.3-3.5 ppm)

  • OCH2 protons of the ethyl ester (δ ~4.1-4.3 ppm)

  • CH3 protons of the ethyl ester (δ ~1.2-1.3 ppm)

Infrared Spectroscopy: Characteristic absorption bands would include:

  • N-H stretching (3300-3500 cm-1)

  • C=C stretching of allyl group (1620-1680 cm-1)

  • C=O stretching of ester (1730-1750 cm-1)

  • C-O stretching (1200-1250 cm-1)

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis would likely show fragmentation patterns characteristic of amino esters, with potential fragments including:

  • Molecular ion peak at m/z 143

  • Loss of ethoxy group (m/z 98)

  • Loss of allyl group (m/z 102)

  • Fragmentation of the allyl group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator